2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol
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Overview
Description
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, methoxyphenoxy, and ethoxyphenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the reaction of benzylidene acetones with ammonium thiocyanates to form the pyrimidine ring through ring closure and aromatization.
Substitution Reactions:
Oxidation and Methylation: The intermediate compounds undergo oxidation to form methylsulfonyl derivatives, followed by methylation to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as Aurora kinase A (AURKA), by binding to the active site and preventing substrate access . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Amino-5-(2-methoxyphenoxy)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol
- 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol
Uniqueness
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methoxyphenoxy, and ethoxyphenol groups contributes to its versatility and potential for various applications in scientific research and industry .
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-25-12-8-9-13(14(23)10-12)18-17(11-21-19(20)22-18)26-16-7-5-4-6-15(16)24-2/h4-11,23H,3H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEIXEJTUICVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OC)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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